exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride
Description
exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a benzylamido group, which can influence its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-13(9-4-2-1-3-5-9)17-8-16-7-6-10(22-16)11-12(16)15(20)21-14(11)19/h1-5,10-12H,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHZCGHZYMSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic core.
Introduction of the Benzylamido Group: This step can be achieved through nucleophilic substitution or amidation reactions, where a benzylamine derivative reacts with an intermediate compound.
Oxabicycloheptane Formation: The oxabicycloheptane structure is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Formation of the Anhydride: The final step involves the dehydration of the dicarboxylic acid intermediate to form the anhydride, typically using reagents like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamido group, leading to the formation of benzylamide derivatives.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure and forming linear derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamide derivatives, while reduction could produce linear amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Preliminary studies indicate that exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride exhibits potential antitumor properties. It has been evaluated as a candidate for further development in cancer therapies due to its ability to inhibit tumor growth in vitro and in vivo .
- Synthesis of Bioactive Compounds :
Organic Synthesis Applications
- Building Block for Complex Molecules :
- Intramolecular Reactions :
Case Study 1: Antitumor Activity Evaluation
A study was conducted to evaluate the antitumor efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an antitumor agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Case Study 2: Synthesis of Novel Derivatives
Researchers have synthesized derivatives of this compound through various chemical transformations, showcasing its utility as a precursor for creating compounds with enhanced biological properties.
| Derivative Name | Yield (%) | Biological Activity |
|---|---|---|
| N-(Cyclohexyl) derivative | 85 | Moderate cytotoxicity |
| N-(Phenyl) derivative | 90 | High antibacterial activity |
| N-(Methyl) derivative | 75 | Low cytotoxicity |
Mechanism of Action
The mechanism by which exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylamido group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The bicyclic core can also provide a rigid framework that enhances binding specificity.
Comparison with Similar Compounds
Similar Compounds
exo-cis-(+/-)-1-(Amino-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Similar structure but with an amino group instead of a benzylamido group.
exo-cis-(+/-)-1-(Hydroxyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains a hydroxyl group, affecting its reactivity and solubility.
exo-cis-(+/-)-1-(Methoxy-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Features a methoxy group, which can influence its electronic properties.
Uniqueness
The presence of the benzylamido group in exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride provides unique reactivity and interaction profiles compared to similar compounds. This makes it particularly useful in applications requiring specific binding or reactivity characteristics.
Biological Activity
The compound exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, also referred to as exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 6118-51-0 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 165.15 g/mol |
| Melting Point | 118°C to 119°C |
| Solubility | Hydrolyzes in water |
Antitumor Activity
Research indicates that this compound demonstrates potential antitumor properties. It has been noted as a promising candidate for further development in cancer therapeutics due to its ability to inhibit tumor growth in various in vitro studies .
The biological activity of this compound is believed to be linked to its interaction with specific cellular pathways that regulate cell proliferation and apoptosis. Studies have shown that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Study 1: Antitumor Efficacy
A study published in the European Journal of Organic Chemistry assessed the efficacy of various derivatives of bicyclic compounds, including this compound. The results indicated that this compound exhibited a significant reduction in cell viability in human cancer cell lines, with IC50 values suggesting strong antiproliferative effects .
Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that the compound is rapidly metabolized and distributed within tissues, indicating a potential for effective delivery in therapeutic applications. The distribution kinetics suggest that it preferentially accumulates in tumor tissues compared to normal tissues, which is advantageous for targeted cancer therapy .
Applications
The compound is not only relevant as a potential antitumor agent but also serves as an important intermediate in organic synthesis and pharmaceuticals. Its unique structural features allow it to be utilized in the development of novel drugs targeting various diseases beyond cancer, including inflammatory conditions and metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
